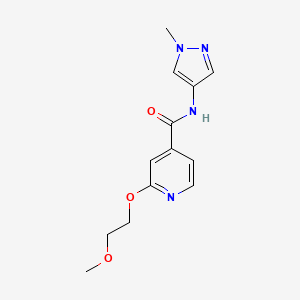

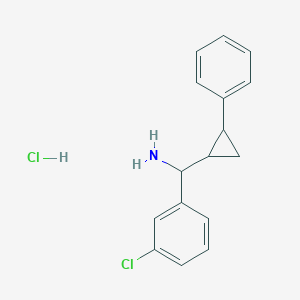

1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid is a compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.11 .

Synthesis Analysis

The synthesis of this compound might involve a nucleophilic substitution reaction . A similar compound, 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, was synthesized using a one-step nucleophilic substitution reaction . The Williamson Ether Synthesis, which proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide, could also be a potential method for the synthesis .Molecular Structure Analysis

The structure of this compound can be confirmed by spectroscopic techniques, MS, and single crystal X-ray diffraction . The molecular structure can be further calculated using Density Functional Theory (DFT) and compared with the X-ray diffraction value .Chemical Reactions Analysis

The chemical reactivity of this compound might be similar to that of other alkyl halides. Alkyl halides typically undergo two characteristic reactions: alpha cleavage and dehydration . In alpha cleavage, the bond between the oxygen-bearing carbon atom and one of the neighboring carbons is broken .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Imidazole derivatives, including "1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid," have been extensively studied for their synthetic utility. For example, Loubidi et al. (2016) described a new synthetic approach to the imidazo[1,5-a]imidazole-2-one scaffold, demonstrating the synthetic potential of this scaffold through Suzuki–Miyaura cross-coupling reactions, which enable the introduction of a large panel of boronic acids to access a broad and diversified library of compounds (Loubidi et al., 2016). This showcases the compound's role in creating complex structures important for chemical research and drug development.

Pharmacological Activity

Research on imidazole derivatives has also uncovered significant pharmacological potential. Although direct applications of "1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid" in pharmacology are not detailed in the provided results, related compounds have been synthesized and evaluated for various biological activities, such as anti-inflammatory, analgesic, and ulcerogenic activities, highlighting the broader significance of imidazole-related compounds in medicinal chemistry (Grandolini et al., 1993) (Grandolini et al., 1993).

Catalysis and Chemical Transformations

Imidazole and its derivatives serve as catalysts or key intermediates in various chemical reactions. For instance, N-heterocyclic carbene-catalyzed redox amidations of α-functionalized aldehydes with amines have been facilitated by the use of imidazole, showcasing its utility in catalyzing the formation of carboxylic acid amides from amines and α-functionalized aldehydes (Bode & Sohn, 2007) (Bode & Sohn, 2007). This highlights the compound's relevance in synthetic organic chemistry and its potential in facilitating complex organic transformations.

Safety And Hazards

Direcciones Futuras

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This suggests that there could be potential for future research and development of 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid in the field of medicinal chemistry.

Propiedades

IUPAC Name |

1-[(2-bromophenyl)methyl]imidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECFJANFADDAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride](/img/structure/B2710717.png)

![4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2710722.png)

![Tert-butyl 3-(6-bromopyridine-3-carbonyl)-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2710723.png)

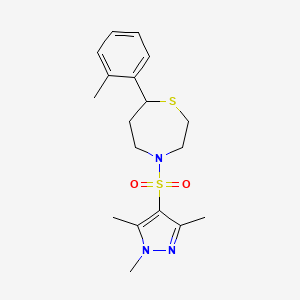

![2,4,5-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710727.png)

![[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol](/img/structure/B2710732.png)